Estrogenic Potency: Direct Comparison of 4-MBC vs. 3-Benzylidene Camphor (3-BC) in MCF-7 Cell Proliferation
A direct comparative study revealed a substantial difference in the estrogenic potency of 4-MBC and its close analog, 3-benzylidene camphor (3-BC). In an MCF-7 cell proliferation assay, 4-MBC exhibited an EC50 of 3.9 µM, while 3-BC was significantly more potent with an EC50 of 0.68 µM, a 5.7-fold difference [1]. This indicates that 4-MBC is a considerably weaker estrogen receptor agonist in this cellular model compared to 3-BC.
| Evidence Dimension | Estrogenic activity (MCF-7 cell proliferation) |
|---|---|
| Target Compound Data | EC50 = 3.9 µM |
| Comparator Or Baseline | 3-Benzylidene camphor (3-BC), EC50 = 0.68 µM |
| Quantified Difference | 4-MBC is 5.7-fold less potent than 3-BC |
| Conditions | In vitro, MCF-7 human breast cancer cell line |
Why This Matters
For toxicology and endocrine disruption studies, the magnitude of this difference is critical; using 3-BC as a substitute would lead to a >5-fold overestimation of estrogenic potency, confounding research results and safety assessments.
- [1] Schlumpf, M., et al. (2004). Estrogenic activity and estrogen receptor beta binding of the UV filter 3-benzylidene camphor. Comparison with 4-methylbenzylidene camphor. Toxicology, 199(2-3), 109-120. View Source
